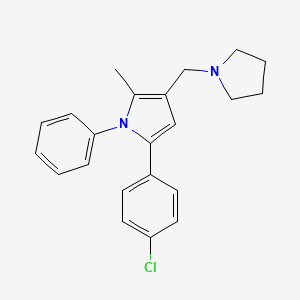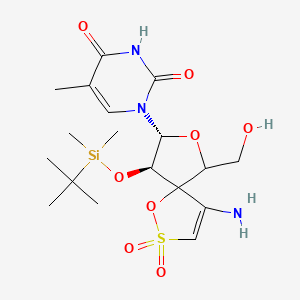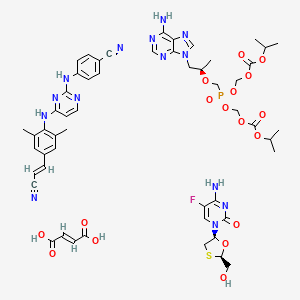
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, a phenyl group, and a pyrrolidinylmethyl group attached to the pyrrole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- can be achieved through several synthetic routes One common method involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base This intermediate is then subjected to cyclization with phenylhydrazine to form the pyrrole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated pyrrole compounds.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Pyrrole, 5-(4-chlorophenyl)-1-(4-fluorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)
- 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)
Uniqueness
1H-Pyrrole, 5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(1-pyrrolidinylmethyl)- is unique due to its specific combination of substituents on the pyrrole ring. The presence of the 4-chlorophenyl, methyl, phenyl, and pyrrolidinylmethyl groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
| 146204-54-8 | |
Fórmula molecular |
C22H23ClN2 |
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-2-methyl-1-phenyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H23ClN2/c1-17-19(16-24-13-5-6-14-24)15-22(18-9-11-20(23)12-10-18)25(17)21-7-3-2-4-8-21/h2-4,7-12,15H,5-6,13-14,16H2,1H3 |
Clave InChI |
VTZOHSWEVGSDRE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN4CCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)







